Structural Oxidation-State Differentiation: Isoindoline-5-carboxamide vs. 1-Oxoisoindoline-5-carboxamide vs. 1,3-Dioxo (Phthalimide) Core
Isoindoline-5-carboxamide (CAS 137453-25-9) is the fully reduced parent scaffold at the C-1 and C-3 positions (both sp³ carbons bearing two hydrogens each), whereas 1-oxoisoindoline-5-carboxamide (CAS 1823367-10-7) carries one carbonyl at C-1 (formula C9H8N2O2, MW 176.17) and the 1,3-dioxo (phthalimide) core carries two carbonyls [1]. This oxidation-state distinction is functionally meaningful: the phthalimide core alone exhibits weak hMAO-B inhibition (IC50 = 134 µM), while its C-5 substituted derivatives can reach IC50 values as low as 0.011 µM with >3,636-fold selectivity over hMAO-A [1]. The parent isoindoline-5-carboxamide, lacking both carbonyls, is not an hMAO-B inhibitor and therefore serves as a selectivity-negative control or a clean starting point for alternative target-directed derivatisation, avoiding any latent MAO pharmacology.
| Evidence Dimension | Oxidation state at C-1 and C-3 positions and associated hMAO-B inhibitory activity |
|---|---|
| Target Compound Data | Isoindoline-5-carboxamide: C-1 and C-3 fully reduced (sp³ CH₂); no hMAO-B inhibitory activity reported (no 1,3-dione pharmacophore) |
| Comparator Or Baseline | Phthalimide (1,3-dioxo core): IC50 = 134 µM for hMAO-B [1]; 1-Oxoisoindoline-5-carboxamide: one carbonyl, MW 176.17 |
| Quantified Difference | Target compound lacks the 1,3-dione required for hMAO-B binding → functionally inert as MAO inhibitor vs. phthalimide IC50 134 µM; derivative compound 16 achieves IC50 0.011 µM (~12,182-fold more potent than phthalimide) [1] |
| Conditions | Human recombinant MAO-B enzyme inhibition assay; phthalimide IC50 from published literature cited in [1] |
Why This Matters
For projects targeting non-MAO pharmacology, isoindoline-5-carboxamide provides a scaffold free of confounding MAO activity, unlike the phthalimide core, reducing the risk of off-target polypharmacology in early-stage screening cascades.
- [1] Mu, M., Zhang, Y., Wang, B., & Hu, Y. (2025). Design, synthesis, and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2582034. View Source
